1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid
Description
1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a trichloroacetyl substituent at the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring.
Properties
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBMIGAMWPOXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an anhydrous solvent such as chloroform or dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Electron-withdrawing vs. lipophilic groups : The trichloroacetyl group enhances electrophilicity compared to aromatic (e.g., pyrimidinyl) or lipophilic (e.g., 3-chlorobenzyl) substituents. This may increase reactivity in nucleophilic acyl substitution reactions .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Key Observations :
Key Observations :
- Enzyme inhibition : The furylmethyl derivative shows superior GST inhibition, likely due to the polar furan oxygen interacting with the enzyme’s active site.
- Synthetic utility : Chloropyrimidinyl analogs (e.g., ) are intermediates in kinase inhibitor synthesis, leveraging halogen substituents for cross-coupling reactions.
Biological Activity
1-(2,2,2-Trichloroacetyl)piperidine-3-carboxylic acid is a synthetic compound notable for its biological activities and potential applications in biochemical research. This article explores its mechanisms of action, biochemical properties, cellular effects, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trichloroacetyl group and a carboxylic acid moiety. This unique structure allows for specific interactions with proteins and enzymes, influencing various biological processes.
The primary mechanism of action for this compound involves:
- Target Interaction : The compound primarily targets proteins, inducing a state of precipitation that disrupts their native conformation.
- Biochemical Pathways : It affects protein folding pathways and alters cellular signaling processes.
- Protein Precipitation : The compound facilitates the formation of stable, partially structured intermediate states in proteins, which can lead to significant alterations in cellular functions.
Properties and Effects
This compound exhibits several key biochemical properties:
- Protein Interaction : It interacts with various enzymes and proteins, leading to the precipitation of these biomolecules.
- Cellular Impact : The compound can influence cell signaling pathways, gene expression, and metabolic processes by altering protein structures.
Temporal and Dosage Effects
In laboratory settings, the effects of this compound can vary based on exposure time and concentration:
- Stability : The stability of the compound influences its long-term effects on cellular functions. Studies indicate that its protein-precipitating effects are reversible depending on concentration and duration of exposure.
- Dosage Variability : In animal models, low doses can induce protein precipitation without significant toxicity, while higher doses may lead to adverse effects.
Case Studies
Recent studies have highlighted the biological activity of this compound in various contexts:
- Protein Precipitation Studies : Research has demonstrated that this compound effectively precipitates proteins under specific conditions. For example, it has been shown to alter the solubility of certain enzymes significantly.
- Cellular Metabolism Impact : Investigations into its effects on cellular metabolism revealed that it could disrupt normal metabolic pathways by modifying protein interactions and functions.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2,2-Trichloroacetic Acid | Lacks piperidine ring | Limited protein interaction |
| 3-Piperidinecarboxylic Acid | Contains piperidine but not trichloroacetyl | Moderate biological activity |
| 1-(2,2,2-Trichloroacetyl)-piperidine-3-carboxylic Acid | Unique combination of trichloroacetyl and piperidine | Significant protein precipitation and cellular impact |
This table illustrates how the unique combination of functional groups in this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
